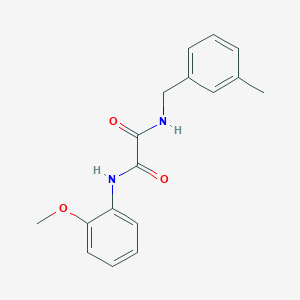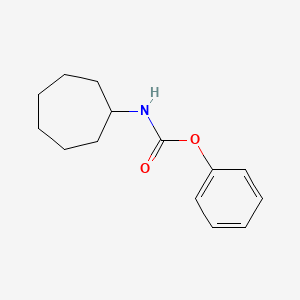
N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N’-(3-methylbenzyl)ethanediamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its unique properties. This compound was first synthesized in 2012 and has since been the subject of extensive research in the scientific community. MMBC is a potent agonist of the CB1 and CB2 receptors and has been shown to have a range of biochemical and physiological effects.
作用機序
N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a range of physiological processes, including pain perception, inflammation, and immune function. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has analgesic and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of chronic pain and inflammation. This compound has also been shown to have anti-cancer properties, with studies suggesting that it may be useful in the treatment of various types of cancer.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and its role in regulating various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its efficacy in preclinical and clinical trials. Finally, further research is needed to determine the long-term effects of this compound and its potential for abuse and addiction.
合成法
The synthesis of N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylbenzylamine in the presence of a base. The resulting product is then reacted with ethylenediamine to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide has been the subject of extensive research in the scientific community due to its potential as a therapeutic agent. Studies have shown that this compound has a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-13(10-12)11-18-16(20)17(21)19-14-8-3-4-9-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYYFGUVDAGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
![2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)

![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![3-{[(carboxymethyl)amino]carbonyl}-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5014967.png)
![2-methyl-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5014978.png)
![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5014981.png)

![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014996.png)
![3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5015007.png)
![3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5015015.png)

![5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5015024.png)
![pentyl 4-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B5015028.png)